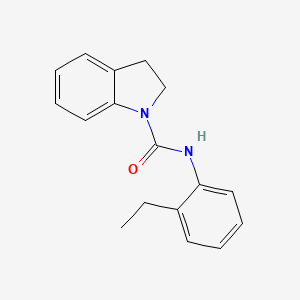

N-(2-ethylphenyl)-1-indolinecarboxamide

Description

Properties

IUPAC Name |

N-(2-ethylphenyl)-2,3-dihydroindole-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c1-2-13-7-3-5-9-15(13)18-17(20)19-12-11-14-8-4-6-10-16(14)19/h3-10H,2,11-12H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJMDHOWSESNBQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)N2CCC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24797168 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-1-indolinecarboxamide typically involves the reaction of 2-ethylphenylamine with indoline-1-carboxylic acid or its derivatives. One common method is the condensation reaction between 2-ethylphenylamine and indoline-1-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding this compound as the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-1-indolinecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride) and solvents such as dichloromethane or toluene.

Major Products Formed

Oxidation: this compound N-oxide.

Reduction: this compound amine.

Substitution: Various substituted indoline derivatives depending on the electrophile used.

Scientific Research Applications

N-(2-ethylphenyl)-1-indolinecarboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-1-indolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The table below summarizes key differences between N-(2-ethylphenyl)-1-indolinecarboxamide and related compounds from the evidence:

*Estimated molecular weight based on formula C₁₆H₁₈N₂O.

Key Observations

Core Structure Differences

- Indoline vs. Indole: The target compound’s saturated indoline core may confer greater conformational flexibility compared to aromatic indole derivatives (e.g., compounds in ).

- Partial Saturation : The 2,3-dihydroindole in shares partial saturation with indoline but retains one double bond, offering intermediate rigidity.

Substituent Effects

- Electron-Withdrawing Groups : The 4-fluorophenyl group in introduces electronegativity, which could enhance binding affinity in polar environments. In contrast, the target’s 2-ethylphenyl group is purely hydrophobic, favoring lipophilic interactions.

- Complexity and Size : The dual indole structure in (MW 346.4) exceeds the target’s molecular weight (~264.3), suggesting higher steric hindrance and possible challenges in bioavailability.

Pharmacological Implications

While pharmacological data for the target compound are unavailable, insights from analogs suggest:

- Indoline Derivatives : Saturation may improve blood-brain barrier penetration, making them candidates for CNS-targeted therapies.

- Substituent Optimization : Bulky groups (e.g., benzoylphenyl in ) could enhance selectivity for specific receptors, whereas fluorine () might improve metabolic resistance.

Q & A

Q. How can crystallographic data (e.g., from SHELX-refined structures) inform SAR studies?

- Methodological Answer :

- Electron density maps (Fo-Fc) highlight regions of conformational flexibility.

- Hydrogen bond networks : Identify critical interactions (e.g., indoline NH with kinase hinge region).

- Solvent-accessible surface area (SASA) analysis to optimize lipophilic efficiency (LipE) .

Controversial or Emerging Topics

Q. How can researchers reconcile conflicting reports on the compound’s mechanism of action in different cell lines?

- Methodological Answer :

- Cell lineage profiling : Compare genetic backgrounds (e.g., CRISPR screens for pathway dependencies).

- Transcriptomic analysis (RNA-seq) to identify differentially expressed genes in responsive vs. non-responsive lines.

- Chemical proteomics to map context-dependent target engagement .

Q. What in silico tools validate the compound’s potential as a chemical probe for target deconvolution?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.